Thialaminine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

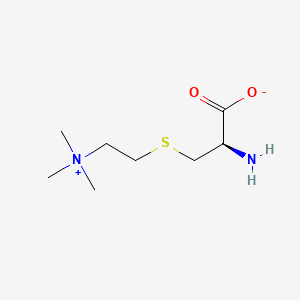

Thialaminine is a strongly basic chemical modification of cysteine.

Aplicaciones Científicas De Investigación

Chemical Modification of Cysteine

4-Thialaminine has been identified as a strongly basic chemical modification of cysteine, synthesized from l-cysteine through trimethylaminoethylation. This synthesis results in a new amino acid, l-[2-[(2-amino-2-carboxyethyl)thio]ethyl]trimethylammonium hydroxide, known as 4-thialaminine or thialaminine. It has been found to be extremely stable under usual protein acid hydrolysis conditions and shows unique properties such as resistance to the action of trypsin, while enhancing the chymotryptic activity of trypsin toward certain bonds of trimethylaminoethylated insulin (Itano & Robinson, 1972).

Enzymatic Thioamide Formation

Thialaminine is involved in the biosynthesis of 6-thioguanine (6TG), a DNA-targeting therapeutic used in the treatment of various cancers. A specialized enzyme system in the biosynthesis of 6TG in bacteria, involving an ATP-dependent sulfur transferase (YcfA) and a sulfur-mobilizing enzyme (YcfC), demonstrates the role of thialaminine in this antimetabolite pathway. This process illustrates a unique enzymatic C-S bond formation in natural product biosynthesis (Litomska et al., 2018).

Structural Insights and Enzyme Modification

Research on the introduction of γ-thialysine in place of a catalytically important lysine in the enzyme N-acetylneuraminic acid lyase (NAL) offers insights into thialaminine's application in enzyme modification. This study provides an understanding of how γ-thialysine can structurally mimic lysine in enzymes and demonstrates the utility of chemical mutagenesis for modifying enzyme active sites, thus highlighting thialaminine's role in exploring enzyme catalysis (Timms et al., 2013).

Antibacterial Activity

Thialaminine has been studied in the synthesis of new thioamides and thiazoles, which showed significant antibacterial activity against various gram-positive and gram-negative bacteria. This study underscores the potential of thialaminine in developing antibacterial agents, emphasizing its role in the structure-antimicrobial activity relationships (Stanchev et al., 2000).

Propiedades

Número CAS |

38264-97-0 |

|---|---|

Nombre del producto |

Thialaminine |

Fórmula molecular |

C8H18N2O2S |

Peso molecular |

206.3 |

Nombre IUPAC |

S-(2-(trimethylammonio)ethyl)-L-cysteinate |

InChI |

InChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |

Clave InChI |

DOTVFUARKFIRGC-ZETCQYMHSA-N |

SMILES |

O=C([C@@H](N)CSCC[N+](C)(C)C)[O-] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Thialaminine; 4-Thialaminine; 4Thialaminine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

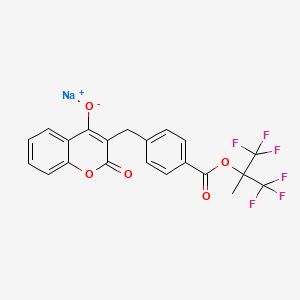

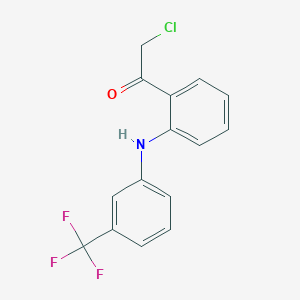

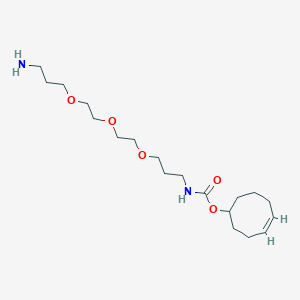

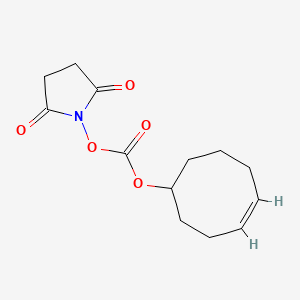

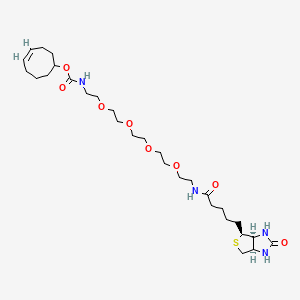

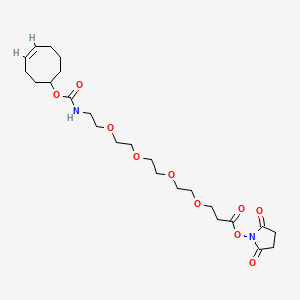

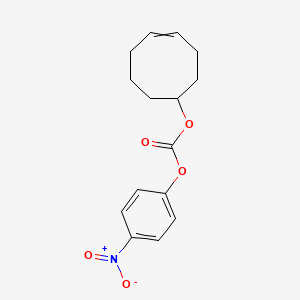

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)